Chloromethylketone methotrexate
Description
Contextualization within Antifolate Chemistry and Enzyme Inhibition Research
The development of chloromethylketone methotrexate (B535133) is rooted in the broader field of antifolate chemistry. Antifolates are a class of drugs that interfere with the metabolic pathways of folic acid. nih.gov Folic acid is essential for the synthesis of DNA, RNA, and proteins, making it a critical component for cell division and growth. nih.govmdpi.com Consequently, inhibiting its metabolism is a key strategy in cancer chemotherapy. nih.gov
The primary target for classical antifolates like methotrexate is the enzyme dihydrofolate reductase (DHFR). nih.govnih.gov DHFR catalyzes the conversion of dihydrofolate to tetrahydrofolate, a crucial step in the folate pathway. mdpi.comnih.gov By competitively inhibiting DHFR, methotrexate depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and preventing cell proliferation. nih.gov
Research in this area has often focused on creating more potent or selective inhibitors. One avenue of exploration has been the design of irreversible inhibitors, which form a stable, covalent bond with the target enzyme. nih.gov This contrasts with competitive inhibitors like methotrexate, which bind reversibly to the enzyme's active site. nih.gov The chloromethylketone group is a reactive moiety known to be capable of forming such covalent bonds with nucleophilic residues in an enzyme's active site, a concept known as affinity labeling. nih.govnih.gov
Historical Development and Derivation as a Methotrexate Analog
The history of methotrexate itself dates back to the late 1940s with the discovery that folic acid analogs could induce remission in childhood leukemia. nih.gov This led to the synthesis of aminopterin (B17811) and subsequently methotrexate, which demonstrated a better therapeutic index. nih.gov
The development of chloromethylketone methotrexate represents a more nuanced phase of research. By the late 1970s and early 1980s, scientists were actively creating a variety of methotrexate analogs to probe enzyme structures and overcome mechanisms of drug resistance. The synthesis of this compound, reported in 1982, was a logical step in this progression. nih.gov It was created by modifying the glutamate (B1630785) portion of the methotrexate molecule, replacing the γ-carboxyl group with a chloromethylketone moiety. nih.gov This chemical alteration was not intended to improve its therapeutic efficacy directly, but rather to introduce a reactive "warhead" into the molecule. nih.gov
Fundamental Research Objectives and Hypotheses Related to this compound
The primary research objective behind the synthesis of this compound was to create a potential irreversible inhibitor of enzymes in the folate pathway. nih.gov The central hypothesis was that the chloromethylketone group, being an electrophilic center, would react with a nucleophilic amino acid residue (such as a cysteine or histidine) within or near the active site of enzymes that bind methotrexate. nih.gov
If successful, this covalent modification would offer several research advantages:
Mapping Active Sites: By identifying the specific amino acid residue that the chloromethylketone group binds to, researchers could gain valuable insights into the three-dimensional structure of the enzyme's active site.
Overcoming Resistance: A potent, irreversible inhibitor could potentially be more effective against cancer cells that have developed resistance to methotrexate through mechanisms such as overproduction of DHFR.
Understanding Enzyme-Inhibitor Interactions: Studying the kinetics and stoichiometry of an irreversible inhibition event would provide a deeper understanding of the binding and catalytic mechanisms of the target enzymes.
Interestingly, while the synthesis of this compound and its ability to inhibit cell growth and thymidylate synthesis were successfully demonstrated, the initial studies did not find evidence of covalent bond formation with the enzymes under the investigated conditions. nih.gov This finding, in itself, provided valuable structure-activity relationship information, suggesting that the spatial orientation or reactivity of the chloromethylketone group was not optimal for alkylating the target enzymes in the systems studied. nih.gov
Research Findings on this compound
The primary research on this compound has focused on its synthesis and its inhibitory effects on cancer cell lines and specific enzymes. The key findings are summarized in the tables below.
Inhibitory Activity of this compound
| Parameter | Value | Cell Line/Enzyme System | Reference |
| 50% Inhibition of Cell Growth | 2 x 10⁻⁷ M | Leukemia L-1210 cells in culture | nih.gov |
| I₅₀ for Thymidylate Synthesis Inhibition | 3 x 10⁻⁶ M | L-1210 cells in vitro | nih.gov |
These findings indicate that this compound retains significant antifolate activity, effectively inhibiting both cell growth and a key enzyme in DNA synthesis. nih.gov
Structure
2D Structure
3D Structure
Properties
CAS No. |
83160-47-8 |
|---|---|
Molecular Formula |
C21H23ClN8O4 |
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(2S)-6-chloro-2-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-5-oxohexanoic acid |
InChI |
InChI=1S/C21H23ClN8O4/c1-30(10-12-9-25-18-16(26-12)17(23)28-21(24)29-18)13-4-2-11(3-5-13)19(32)27-15(20(33)34)7-6-14(31)8-22/h2-5,9,15H,6-8,10H2,1H3,(H,27,32)(H,33,34)(H4,23,24,25,28,29)/t15-/m0/s1 |
InChI Key |
WBHNGOGKCVORNA-HNNXBMFYSA-N |
Isomeric SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)CCl)C(=O)O |
Canonical SMILES |
CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)CCl)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-amino-4-deoxy-N(10)-methylpteroyl-(6-chloro-5-oxo)norleucine chloromethylketone methotrexate methotrexate chloromethylketone analog |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Chloromethylketone Methotrexate
Chemical Synthetic Pathways for Chloromethylketone Methotrexate (B535133) Analogs
The synthesis of chloromethylketone analogs of methotrexate represents a significant advancement in creating potential antitumor agents. A key strategy involves the modification of the γ-carboxyl group of the glutamate (B1630785) portion of methotrexate. nih.gov This is exemplified by the synthesis of 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine. In this analog, the γ-carboxyl group is replaced by a chloromethylketone moiety. nih.gov This synthetic transformation demonstrates the viability of introducing chemically reactive functionalities at the γ-position of pteroyl glutamates while maintaining biological activity. nih.gov
The general approach to creating such analogs often begins with the alkylation of side-chain precursors with a suitable pteridine (B1203161) derivative, such as 6-(bromomethyl)-2,4-pteridinediamine. nih.gov This is typically followed by saponification of any intermediate esters to yield the final product. nih.gov These methods allow for the systematic exploration of structure-activity relationships by modifying different parts of the methotrexate molecule.
Strategies for Introducing Chemically Reactive Moieties in Pteroyl Glutamates
The introduction of chemically reactive moieties into the pteroyl glutamate structure is a key strategy for developing more potent and specific therapeutic agents. The goal is to create molecules that can form covalent bonds with their target enzymes, leading to irreversible inhibition. nih.gov
One of the primary methods for achieving this is the incorporation of a chloromethylketone group. This reactive group is designed to target nucleophilic residues, such as cysteine, within the active site of enzymes like dihydrofolate reductase (DHFR). The electrophilic nature of the chloromethylketone facilitates a covalent reaction with the thiol group of a cysteine residue.
Other strategies to introduce reactive groups include post-chemical protein modification and solid-phase peptide synthesis. nih.gov These techniques allow for the site-specific introduction of proximity-enabled reactive moieties. For instance, the thia-Michael "click" addition reaction is a promising method for the thiol-selective modification of cysteine-containing proteins. rsc.org This approach offers high reactivity and selectivity under mild conditions. rsc.org
The choice of the reactive group and its position on the pteroyl glutamate backbone is crucial. The reactivity of these groups is influenced by the microenvironment of the target protein, including the pKa of the targeted amino acid residues. nih.gov Therefore, careful consideration of the target's structure and the chemical properties of the reactive moiety is essential for designing effective covalent inhibitors.
Analog Synthesis and Structural Modifications within the Methotrexate Backbone
The synthesis of methotrexate analogs with structural modifications to the core backbone is a major area of research aimed at overcoming drug resistance and reducing toxicity. These modifications can occur at various positions within the methotrexate molecule, including the pteridine ring, the p-aminobenzoyl moiety, and the glutamate portion.
One common approach involves the alkylation of side-chain precursors with 6-(bromomethyl)-2,4-pteridinediamine. nih.gov This method allows for the introduction of various substituents on the side chain. Another strategy focuses on modifications at the C-7 position of the pteridine ring. For example, the synthesis of 7-d-MTX involves a multi-step process that results in the substitution of a deuterium (B1214612) atom for a hydrogen atom at the 7-position. google.com This modification is intended to reduce oxidation to the less active 7-hydroxy-methotrexate metabolite. google.com
Modifications to the glutamate portion of methotrexate are also of significant interest. For instance, the lysine (B10760008) analogue of methotrexate has been synthesized and further derivatized to create a fluorescent analogue. uthscsa.edu This highlights the versatility of the methotrexate backbone for accommodating diverse chemical functionalities. The synthesis of these analogs often involves the coupling of 4-amino-4-deoxy-N¹⁰-methylpteroic acid with various glutamic acid derivatives. nih.gov
| Modification Site | Synthetic Strategy | Example Analog | Reference |
| Glutamate Side Chain | Replacement of γ-carboxyl group with a chloromethylketone | 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine | nih.gov |
| Pteridine Ring (C-7) | Multi-step synthesis involving substitution of hydrogen with deuterium | 7-d-MTX | google.com |
| Side-Chain | Alkylation with 6-(bromomethyl)-2,4-pteridinediamine | Various methotrexate analogs | nih.gov |
| Glutamate Moiety | Derivatization of a lysine analogue | Fluorescent methotrexate analogue | uthscsa.edu |
Advanced Coupling Reactions in Chloromethylketone Methotrexate Synthesis Research
Advanced coupling reactions are instrumental in the synthesis of complex methotrexate analogs, including those containing chloromethylketone moieties. These reactions enable the precise and efficient formation of covalent bonds between different molecular fragments, facilitating the construction of highly functionalized molecules.
One of the key coupling strategies involves the use of carbodiimides, which are frequently employed to form amide bonds. nih.gov For example, the coupling of 4-amino-4-deoxy-N¹⁰-methylpteroic acid with suitable glutamic acid derivatives is a common step in the synthesis of methotrexate analogs. nih.gov Another important coupling method is the use of active esters, which can be used to selectively modify specific positions within the methotrexate molecule.
In the context of this compound synthesis, coupling reactions are crucial for attaching the chloromethylketone-containing side chain to the pteroyl moiety. This can be achieved through various methods, including the use of diazoketone intermediates. nih.gov
More recent advancements in coupling chemistry, such as "click" chemistry, have also found applications in this field. nih.gov Thiol-maleimide coupling, for instance, is a highly efficient reaction that can be used to conjugate methotrexate to other molecules, such as antibodies or nanoparticles. nih.gov These advanced coupling strategies provide researchers with a powerful toolkit for creating novel methotrexate analogs with tailored properties.
The table below highlights some of the advanced coupling reactions used in methotrexate synthesis research.
| Coupling Reaction | Description | Application | Reference |
| Carbodiimide Coupling | Formation of an amide bond between a carboxylic acid and an amine. | Synthesis of methotrexate analogs from pteroic acid and glutamate derivatives. | nih.govnih.gov |
| Active Ester Coupling | Reaction of an activated ester with a nucleophile to form a new bond. | Selective modification of the methotrexate backbone. | nih.gov |
| Thiol-Maleimide Coupling | A "click" chemistry reaction that forms a stable thioether bond. | Conjugation of methotrexate to biomolecules. | nih.gov |
| Hydrazone Formation | Reaction between a hydrazide and an aldehyde or ketone to form a hydrazone linkage. | Regiospecific synthesis of methotrexate-antibody conjugates. | nih.gov |
Molecular Mechanisms of Action of Chloromethylketone Methotrexate
Dihydrofolate Reductase Inhibition and Irreversible Binding Kinetics
The primary mechanism of action of methotrexate (B535133) and its analogs is the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. pfizermedicalinformation.ca DHFR catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF), a vital cofactor for the synthesis of nucleotides and certain amino acids. pfizermedicalinformation.cawikipedia.org Chloromethylketone methotrexate, as an analog of methotrexate, exhibits significant antifolate activity by interfering with this pathway. nih.gov
Studies have shown that analogs of methotrexate where the glutamate (B1630785) moiety is replaced are potent inhibitors of DHFR. nih.gov While methotrexate itself is a tight-binding inhibitor of DHFR, the kinetics of this interaction can be complex, involving multiple steps and conformational changes of the enzyme. nih.govnih.gov The introduction of a reactive group like a chloromethylketone is intended to create an irreversible inhibitor by forming a covalent bond with the enzyme.
Specificity of the Chloromethylketone Moiety in Enzyme Interaction
The chloromethylketone group is a chemically reactive moiety designed to form a covalent bond with nucleophilic residues, such as amino acids, at the active site of an enzyme. nih.gov The rationale behind incorporating this group into the methotrexate structure was to create an inhibitor that, after initial binding to the active site of DHFR, would then react with a nearby amino acid residue, permanently inactivating the enzyme. This would theoretically lead to a more potent and prolonged inhibition of folate metabolism. nih.gov
However, investigations into the interaction of this compound with its target enzymes have yielded specific insights. While the compound is an effective inhibitor of cell growth and thymidylate synthesis, the expected covalent modification has not been observed in all experimental systems. nih.gov This suggests that the reactivity of the chloromethylketone moiety may be influenced by the specific conformational state of the enzyme-inhibitor complex or the accessibility of reactive residues at the active site.
Investigations into Covalent Bond Formation at the Enzyme Active Site
Research aimed at elucidating the precise nature of the interaction between this compound and its target enzymes has been conducted. In studies involving leukemia L-1210 cells, while this compound demonstrated significant biological activity as an antifolate, there was no evidence of covalent bond formation at the active sites of the enzymes investigated. nih.gov This finding indicates that despite the presence of the reactive chloromethylketone group, the inhibition observed in these systems was not due to irreversible covalent modification. It is possible that the spatial orientation of the bound inhibitor within the active site does not favor a nucleophilic attack on the chloromethylketone group by an amino acid residue of the enzyme.
Impact on One-Carbon Metabolism Pathways
One-carbon metabolism is a critical network of biochemical reactions that transfer one-carbon units, and it is highly dependent on tetrahydrofolate and its derivatives. nih.gov By inhibiting DHFR, antifolates like methotrexate and its analogs disrupt the entire one-carbon metabolic network, which has profound effects on cellular proliferation and survival. nih.govfrontiersin.org
Disruption of Tetrahydrofolate Biosynthesis Pathways
The synthesis of tetrahydrofolate (THF) is a critical step in one-carbon metabolism. researchgate.net The enzyme dihydrofolate reductase (DHFR) is responsible for reducing dihydrofolate (DHF) to THF. pfizermedicalinformation.cawikipedia.org this compound, through its antifolate activity, inhibits DHFR, leading to a depletion of the intracellular pool of THF. pfizermedicalinformation.canih.gov This reduction in THF levels directly hampers the subsequent reactions that rely on THF-derived cofactors for the transfer of one-carbon units. nih.gov The disruption of THF biosynthesis is a central mechanism by which this compound exerts its cellular effects.
Inhibition of Purine (B94841) and Pyrimidine (B1678525) Synthesis Pathways
The biosynthesis of both purines and pyrimidines is heavily reliant on one-carbon metabolism. pfizermedicalinformation.caresearchgate.net Specifically, the synthesis of thymidylate, a pyrimidine nucleotide essential for DNA synthesis, requires the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase that uses a THF derivative as a one-carbon donor. researchgate.net this compound has been shown to be an effective inhibitor of thymidylate synthesis in L-1210 cells. nih.gov
Furthermore, the de novo synthesis of purine nucleotides requires two steps that are dependent on THF-derived cofactors. researchgate.netnih.gov By depleting the cellular pool of THF, this compound indirectly inhibits these steps, leading to a reduction in the synthesis of purine nucleotides necessary for both DNA and RNA synthesis. pfizermedicalinformation.ca
Downstream Cellular Signaling Pathways Modulated by Antifolate Action
The disruption of one-carbon metabolism by antifolates can have far-reaching consequences on various cellular signaling pathways. While specific studies on the downstream signaling effects of this compound are not extensively detailed, the known effects of methotrexate provide a framework for understanding the potential cellular responses.
The inhibition of purine and pyrimidine synthesis leads to an arrest of the cell cycle, primarily in the S phase, as the necessary building blocks for DNA replication become scarce. pfizermedicalinformation.ca Furthermore, methotrexate has been shown to modulate inflammatory responses, in part by promoting the release of adenosine (B11128), which has anti-inflammatory properties. nih.gov It has also been suggested that methotrexate can influence transmethylation reactions. nih.govcreative-biolabs.com More recently, research has indicated that methotrexate can inhibit the canonical Wnt signaling pathway by impacting one-carbon metabolism. nih.gov These findings suggest that the antifolate action of compounds like this compound can trigger a complex network of cellular signals that go beyond the immediate effects on nucleotide biosynthesis.
Inhibitory Activity of this compound
| Cell Line | Parameter | Value | Reference |
|---|---|---|---|
| Leukemia L-1210 | 50% Growth Inhibition | 2 X 10⁻⁷ M | nih.gov |
Table of Compound Names
| Compound Name |
|---|
| 4-amino-4-deoxy-N10-methylpteroyl-(6-chloro-5-oxo)-L-norleucine |
| Adenosine |
| This compound |
| Deoxyuridine monophosphate (dUMP) |
| Deoxythymidine monophosphate (dTMP) |
| Dihydrofolate (DHF) |
| Dihydrofolate reductase (DHFR) |
| Methotrexate |
| Tetrahydrofolate (THF) |
Adenosine Pathway Modulation and Related Enzymatic Targets (e.g., AICART)
A significant component of this compound's anti-inflammatory action is mediated through the promotion of adenosine release at sites of inflammation. nih.gov This is not a direct action but an indirect consequence of its effects on purine biosynthesis. The polyglutamated forms of methotrexate are potent inhibitors of the enzyme 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) transformylase, also known as AICART. drugbank.comnih.govmdpi.com
Inhibition of AICART blocks the conversion of AICAR to its subsequent product in the de novo purine synthesis pathway, leading to the intracellular accumulation of AICAR. mdpi.comnih.gov This accumulated AICAR subsequently inhibits two other key enzymes: AMP deaminase and adenosine deaminase. nih.govmdpi.comnih.gov The inhibition of these enzymes prevents the degradation of AMP and adenosine, leading to increased intracellular levels, and subsequent release of adenosine into the extracellular space. nih.govmdpi.com Extracellular adenosine then interacts with its specific cell surface receptors (e.g., A2A) to exert a potent, localized anti-inflammatory effect. nih.govnih.gov
Interestingly, some research in specific cell lines has indicated that the accumulation of AICART's substrate can occur at low methotrexate concentrations, even without a direct correlation to the levels of methotrexate polyglutamates, suggesting a nuanced and concentration-dependent relationship. nih.gov
Regulation of DNA Synthesis and Cellular Proliferation
This compound fundamentally disrupts cellular proliferation by interfering with the synthesis of DNA, the blueprint for cell division. mdpi.com This is primarily achieved through the potent inhibition of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism. youtube.comnih.gov DHFR is responsible for converting dihydrofolate into its active form, tetrahydrofolate, which is a crucial cofactor for the synthesis of nucleotide precursors required for DNA and RNA. mdpi.comyoutube.comnih.gov
By blocking DHFR, this compound depletes the intracellular pool of tetrahydrofolate. This scarcity of essential cofactors halts the de novo synthesis of purines and, critically, the pyrimidine thymidylate, a building block exclusive to DNA. mdpi.comresearchgate.net The resulting depletion of nucleic acid precursors leads to an arrest of the cell cycle, particularly by impairing progression from the G1 phase to the S phase, where DNA replication occurs. youtube.comresearchgate.netnih.gov Studies have shown that methotrexate treatment can cause a buildup of cells with a G1 DNA content. researchgate.netnih.gov
In addition to halting the cell cycle, methotrexate has been shown to induce DNA damage, including double-strand breaks, which can contribute to its cytotoxic effects in rapidly dividing cells. nih.gov This inhibition of cellular proliferation is a cornerstone of its activity. nih.govescholarship.org
Role of Polyglutamation in this compound Activity
The intracellular conversion of this compound into its polyglutamated derivatives is a critical metabolic step that significantly enhances its therapeutic activity. plos.orgnih.gov This process, known as polyglutamation, involves the sequential addition of glutamate residues to the parent molecule. mdpi.comnih.gov The resulting this compound polyglutamates (MTX-PGs) are more potent inhibitors of key enzymes and are retained within the cell for much longer periods than the parent compound. mdpi.com The enhanced intracellular accumulation and prolonged action of MTX-PGs are directly linked to the drug's efficacy, with studies showing that higher concentrations of these metabolites are associated with better therapeutic outcomes. nih.govnih.gov
Intracellular Metabolism and Accumulation of Polyglutamated Forms
Upon entering a cell, this compound is metabolized by the enzyme folylpolyglutamate synthetase (FPGS), which catalyzes the addition of glutamate tails. nih.govplos.org This conversion creates a series of polyglutamated forms, from shorter chains to longer chains (e.g., MTX-PG₂₋₇). plos.org
These polyglutamated derivatives are more effective at inhibiting target enzymes and, due to their increased size and negative charge, are poor substrates for the cellular efflux pumps that would otherwise remove the parent drug from the cell. This leads to significant intracellular accumulation and retention of the active drug forms. nih.gov The steady-state concentration of these polyglutamates is determined by the balance between their synthesis and their breakdown. plos.orgnih.gov Research indicates that at high concentrations of the parent drug, the FPGS enzyme can become saturated, making its activity a rate-limiting factor in the synthesis of the polyglutamated forms. plos.orgnih.gov
Modulation by Folylpolyglutamate Synthetase and Gamma-Glutamyl Hydrolase Activity
The intracellular concentration of active this compound polyglutamates is tightly regulated by the opposing actions of two key enzymes: folylpolyglutamate synthetase (FPGS) and gamma-glutamyl hydrolase (GGH). plos.orgnih.gov
Gamma-Glutamyl Hydrolase (GGH): This enzyme acts in opposition to FPGS, catalyzing the removal of glutamate residues from MTX-PGs. plos.orgnih.gov This hydrolysis converts the retained polyglutamates back into the parent drug form, which can then be transported out of the cell. nih.gov Therefore, high GGH activity can lead to lower intracellular concentrations of MTX-PGs and may contribute to reduced drug efficacy or resistance. nih.govnih.gov
The ultimate therapeutic potential of this compound within a given cell is thus dependent on the dynamic interplay and relative activity of FPGS and GGH. nih.govnih.gov
Data Tables
Table 1: Compound and Protein Names
| Name/Abbreviation | Full Name |
| AICAR | 5-Aminoimidazole-4-carboxamide ribonucleotide |
| AICART | 5-Aminoimidazole-4-carboxamide ribonucleotide transformylase |
| AMP | Adenosine monophosphate |
| DHFR | Dihydrofolate reductase |
| FPGS | Folylpolyglutamate synthetase |
| GGH | Gamma-glutamyl hydrolase |
| MTX-PGs | Methotrexate polyglutamates |
Table 2: Key Enzymes in this compound Metabolism and Action
| Enzyme | Function | Role in Drug Action |
| Dihydrofolate Reductase (DHFR) | Converts dihydrofolate to the active tetrahydrofolate. | Primary target of inhibition; leads to depletion of precursors for DNA synthesis. mdpi.comyoutube.com |
| AICART | An enzyme in the de novo purine synthesis pathway. | Inhibition by MTX-PGs leads to AICAR accumulation and increased adenosine release. drugbank.comnih.gov |
| Folylpolyglutamate Synthetase (FPGS) | Adds glutamate residues to methotrexate. | Converts methotrexate to its more active and retained polyglutamated forms (MTX-PGs). nih.govplos.org |
| Gamma-Glutamyl Hydrolase (GGH) | Removes glutamate residues from MTX-PGs. | Reverts MTX-PGs to the parent drug, facilitating its removal from the cell. plos.orgnih.gov |
| AMP Deaminase | Converts AMP to IMP. | Inhibited by accumulated AICAR, leading to increased AMP and adenosine levels. mdpi.comnih.gov |
| Adenosine Deaminase | Converts adenosine to inosine. | Inhibited by accumulated AICAR, preventing adenosine degradation. nih.govnih.gov |
Enzyme Kinetics and Mechanistic Inhibition Studies of Chloromethylketone Methotrexate
Quantitative Analysis of Dihydrofolate Reductase Inhibition Kinetics
The inhibitory activity of chloromethylketone methotrexate (B535133) against DHFR has been quantitatively assessed, revealing its potent interaction with the enzyme. In studies using DHFR from Lactobacillus casei, the ID50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, was determined to be 4.5 nM in an ultraviolet spectrophotometric assay. nih.gov This value is comparable to that of the parent compound, methotrexate (MTX), which exhibited an ID50 of 6.2 nM under the same conditions. nih.gov
Further characterization through a competitive radioligand binding assay against [3H]MTX yielded ID50 values of 31 nM for the chloromethylketone analog and 16 nM for methotrexate. nih.gov These findings indicate that, in terms of reversible inhibition over a short period, chloromethylketone methotrexate demonstrates a potency similar to its parent compound. nih.gov
| Compound | UV Spectrophotometric Assay ID50 (nM) | Competitive Radioligand Binding Assay ID50 (nM) |
|---|---|---|
| This compound Analog | 4.5 | 31 |
| Methotrexate (MTX) | 6.2 | 16 |
Kinetic Characterization of Irreversible Enzyme Inactivation
The defining characteristic of this compound is its ability to irreversibly inactivate DHFR. This process involves an initial rapid, reversible binding to the enzyme's active site, followed by a slower, time-dependent covalent bond formation. nih.gov This two-step mechanism distinguishes it from the reversible inhibition of its parent compound, methotrexate.
When L. casei DHFR was incubated with the chloromethylketone analog at concentrations of 0.1 or 1.0 µM for up to 6 hours, a progressive decline in the ability of [3H]MTX to displace the drug was observed. nih.gov In contrast, when the same experiment was conducted with methotrexate, the extent of [3H]MTX displacement remained constant over time, highlighting the irreversible nature of the interaction with the chloromethylketone derivative. nih.gov
The rate of this irreversible inactivation is pH-dependent, following a sigmoidal curve with an apparent inflection point near pH 7.2. nih.gov This pH profile is consistent with the alkylation of a histidine residue within or near the active site of the enzyme, suggesting that this amino acid is the target for covalent modification by the chloromethylketone group. nih.gov
Comparative Enzyme Inhibition Profiles with Parent Methotrexate and Other Analogs
A comparison of the inhibitory profiles of this compound with its parent compound and other analogs reveals important structure-activity relationships. While this compound and methotrexate exhibit similar initial reversible inhibitory potencies, their mechanisms of action diverge significantly due to the reactive chloromethylketone moiety. nih.gov
Other analogs of methotrexate have also been synthesized to explore different modes of DHFR inhibition. For example, Nα-(4-Amino-4-deoxy-N10-methylpteroyl)-Nε-(iodoacetyl)-L-lysine was designed as another potential active-site-directed irreversible inhibitor. nih.gov Studies with haloacetyl derivatives of L-lysine and L-ornithine analogs of methotrexate have also been conducted. The Nε-(bromoacetyl)-L-lysine and Nδ-(bromoacetyl)-L-ornithine analogs demonstrated time-dependent inactivation of DHFR from both L1210 cells and Candida albicans, consistent with covalent bond formation. ebi.ac.uk In contrast, the corresponding chloroacetyl derivatives did not show this irreversible inactivation. ebi.ac.uk
Methotrexate itself is a competitive inhibitor with respect to dihydrofolate. nih.govuq.edu.au Its high affinity for DHFR is approximately 1000-fold greater than that of the natural substrate, dihydrofolate. wikipedia.org This tight binding effectively blocks the synthesis of tetrahydrofolate, which is crucial for the production of nucleotides required for DNA synthesis. wikipedia.org
| Compound | Mechanism of Inhibition | Key Kinetic Feature |
|---|---|---|
| This compound | Irreversible (Active-site directed) | Time-dependent inactivation |
| Methotrexate | Reversible, Competitive | Slow, tight-binding |
| Nε-(bromoacetyl)-L-lysine MTX analog | Irreversible | Time-dependent inactivation |
| Nδ-(bromoacetyl)-L-ornithine MTX analog | Irreversible | Time-dependent inactivation |
Studies on Target Enzyme Affinity and Selectivity of this compound
The affinity and selectivity of this compound for its target enzyme, DHFR, are critical determinants of its biological activity. The initial reversible binding affinity, as indicated by the competitive radioligand binding assay, is in the nanomolar range, comparable to that of methotrexate. nih.gov This high affinity ensures that the inhibitor is effectively directed to the active site of DHFR.
The selectivity of methotrexate and its analogs is a key aspect of their therapeutic utility. Methotrexate itself primarily targets DHFR. pharmgkb.org While it can inhibit other enzymes involved in folate metabolism, such as thymidylate synthase, its inhibitory potency against DHFR is significantly higher. nih.gov The design of this compound as an active-site-directed inhibitor leverages the inherent high affinity of the methotrexate scaffold for DHFR to achieve selective covalent modification.
The irreversible nature of the inhibition by the chloromethylketone analog provides a distinct advantage in terms of prolonged enzyme inactivation. Once the covalent bond is formed, the enzyme is permanently disabled, which can lead to a more sustained therapeutic effect compared to a reversible inhibitor. The pH-dependent nature of this inactivation, implicating a specific histidine residue, further underscores the selectivity of the covalent modification process. nih.gov
Structural Biology and Computational Modeling of Chloromethylketone Methotrexate Interactions
High-Resolution Structural Determination of Chloromethylketone Methotrexate-Enzyme Complexes (e.g., DHFR)
As of this review, high-resolution crystal structures of a this compound-enzyme complex, including with its primary target Dihydrofolate Reductase (DHFR), have not been reported in the peer-reviewed literature. The foundational research on this compound focused on its synthesis and initial biological characterization rather than crystallographic studies. nih.gov
The synthesis of this analog, specifically 4-amino-4-deoxy-N¹⁰-methylpteroyl-(6-chloro-5-oxo)-L-norleucine, was developed to introduce a chemically reactive group at the γ-position of the glutamate (B1630785) portion of methotrexate (B535133). nih.gov This was intended to create a potential affinity label or covalent inhibitor. While the compound demonstrated significant biological activity, further structural elucidation via techniques like X-ray crystallography or cryo-electron microscopy has not been published.
Elucidation of Binding Modes and Conformational Changes Induced by this compound
The binding mode of this compound has been inferred from its potent inhibitory activity. The analog was shown to be an effective inhibitor of thymidylate synthesis and the growth of L-1210 leukemia cells in culture, indicating that it retains the crucial antifolate activity of the parent compound. nih.gov This suggests that the pteridine (B1203161) ring and the p-aminobenzoyl portion of the molecule likely adopt a conformation within the enzyme's active site similar to that of methotrexate, allowing for competitive inhibition.
A pivotal finding from the initial investigation was the lack of evidence for covalent bond formation between the chloromethylketone group and the target enzymes. nih.gov Despite the presence of this reactive moiety, the interaction appeared to be non-covalent in the systems studied. This indicates that while the analog fits within the active site to inhibit enzyme function, the reactive ketone does not proceed to form a permanent covalent linkage with nearby amino acid residues under the experimental conditions. Therefore, it functions as a potent non-covalent inhibitor rather than an irreversible one.
In Silico Modeling and Molecular Docking Simulations of this compound Interactions
Dedicated in silico modeling, molecular docking, and molecular dynamics simulation studies specifically for this compound are not available in the published scientific literature. Such computational analyses are heavily reliant on the availability of high-resolution structural data of the ligand-enzyme complex, which, as noted, does not currently exist for this specific analog.
While numerous computational studies have been performed on methotrexate and its other derivatives to understand resistance mechanisms and binding affinities with wild-type and mutant DHFR, these models have not been extended to the chloromethylketone variant. medchemexpress.com Future computational work would be required to theoretically predict the binding pose, interaction energies, and conformational dynamics of this analog within the active sites of enzymes like DHFR or thymidylate synthase.
Structure-Activity Relationship (SAR) Derivations from Molecular Interactions
The development and biological testing of this compound provide important structure-activity relationship (SAR) insights into the modification of the methotrexate molecule.
Table 1: Biological Activity of Methotrexate Analogs
| Compound | Biological System | IC₅₀ |
|---|---|---|
| This compound | L-1210 Leukemia Cells (in culture) | 2 x 10⁻⁷ M |
| This compound | Thymidylate Synthesis (in L-1210 cells) | 3 x 10⁻⁶ M |
| Diazoketone Methotrexate | L-1210 Leukemia Cells (in culture) | 4 x 10⁻⁷ M |
Data sourced from a 1981 study on methotrexate analogs. nih.gov
The data demonstrates that introducing a reactive, uncharged group in place of the negatively charged carboxylate maintains potent antifolate effects. This finding proved the feasibility of using the γ-position of pteroyl glutamates as a site for introducing chemically reactive functionalities, opening avenues for designing other targeted probes or inhibitors. nih.gov The retention of activity underscores the primary importance of the pteridine ring and p-aminobenzoyl moiety for molecular recognition and inhibition.
Table 2: List of Compounds
| Compound Name |
|---|
| This compound |
| Methotrexate |
| Diazoketone Methotrexate |
| Dihydrofolate Reductase (DHFR) |
Cellular Pharmacology and in Vitro Efficacy of Chloromethylketone Methotrexate
Antiproliferative Effects on Malignant Cell Lines
Inhibition of Leukemia Cell Growth (e.g., L-1210 Cells)
Chloromethylketone methotrexate (B535133), an analog of methotrexate, has demonstrated notable antiproliferative effects on leukemia L-1210 cells in culture. nih.gov Studies have shown that this compound can inhibit the growth of these malignant cells by 50% at a concentration of 2 x 10-7 M. nih.gov This inhibitory action highlights its potential as an agent against leukemia. nih.gov The mechanism behind this effect is linked to its significant antifolate activity, effectively hindering the synthesis of thymidylate, a crucial component for DNA synthesis. nih.gov
The cytotoxic effects of methotrexate and its analogs are often associated with their ability to induce an S phase arrest in the cell cycle, which can be irreversible and lead to cell death. nih.gov While methotrexate itself can be effective, resistance can develop in leukemia cells through various mechanisms, including decreased cellular uptake or reduced polyglutamylation. nih.gov The development of analogs like chloromethylketone methotrexate represents an effort to overcome these resistance mechanisms and enhance cytotoxic potential. nih.gov
Table 1: In Vitro Antiproliferative Activity of Methotrexate Analogs on L-1210 Leukemia Cells
| Compound | 50% Growth Inhibition (M) |
| Diazoketone methotrexate | 4 x 10-7 |
| This compound | 2 x 10-7 |
This table summarizes the concentration at which each methotrexate analog inhibits the growth of L-1210 leukemia cells by 50% in culture, as reported in scientific literature. nih.gov
Effects on Other Cell Lines (e.g., PVR cells, HaCaT keratinocytes, PBMC)
The antiproliferative effects of methotrexate and its derivatives extend beyond leukemia cells, showing efficacy in other cell types as well. In the context of proliferative vitreoretinopathy (PVR), a condition characterized by the uncontrolled growth of cells within the eye, methotrexate has been shown to significantly reduce the proliferation of patient-derived PVR cells in culture. nih.govresearchgate.netgoogle.com It also effectively halts the formation of bands and the invasive nature of these cells, which are clinically devastating aspects of the disease. nih.gov
Furthermore, studies on human peripheral blood mononuclear cells (PBMCs) have demonstrated that methotrexate exerts marked antiproliferative effects. nih.gov This is particularly relevant to its use in autoimmune diseases like rheumatoid arthritis. nih.govnih.gov The drug's impact on PBMCs involves the inhibition of cell division, an effect that can be reversed by the addition of folinic acid. nih.gov The antiproliferative action of methotrexate on these cells is thought to contribute to its therapeutic efficacy in such conditions. nih.gov
Induction of Cell Cycle Arrest and Apoptosis Pathways
Methotrexate and its analogs exert their cytotoxic effects in part by inducing cell cycle arrest and promoting apoptosis, or programmed cell death. nih.govnih.govnih.gov Research indicates that methotrexate can cause an irreversible S phase arrest in the cell cycle of mouse L1210 leukemia cells, which is a critical event linked to its cytotoxicity. nih.gov This arrest prevents cells from progressing through the DNA synthesis phase, ultimately leading to cell death. nih.govnih.gov In alveolar epithelial cells, methotrexate has been found to be associated with cell cycle arrest, which may be closely linked to anticancer drug-induced epithelial-mesenchymal transition. nih.gov
Moreover, methotrexate has been shown to "prime" cells for apoptosis, significantly increasing their sensitivity to cell death signals through both mitochondrial and death receptor pathways. nih.govnih.gov This priming effect is mediated, at least in part, by the production of reactive oxygen species (ROS) and the activation of the JNK signaling pathway. nih.govnih.gov In anaplastic large cell lymphoma (ALCL) cells, low-dose methotrexate has been found to induce significant apoptosis by inhibiting the activation of STAT3, a key downstream molecule of the oncogenic fusion protein NPM-ALK. elsevierpure.com This suggests that methotrexate can trigger apoptosis through multiple, cell-type-specific mechanisms. nih.govnih.govelsevierpure.com The induction of apoptosis is a key component of the immunosuppressive properties of methotrexate, as it can lead to the clonal deletion of activated T cells. researchgate.net
Analysis of Intracellular Uptake and Accumulation of this compound
The cellular uptake and intracellular accumulation of methotrexate and its analogs are critical determinants of their therapeutic efficacy. Methotrexate primarily enters cells via active transport systems, such as the reduced folate carrier. researchgate.net Once inside the cell, it undergoes polyglutamylation, a process where additional glutamate (B1630785) residues are added. researchgate.netresearchgate.net This metabolic transformation is crucial as polyglutamated forms of methotrexate are retained within the cell for longer periods and are more potent inhibitors of target enzymes like dihydrofolate reductase. researchgate.netnih.gov
The intracellular concentration of methotrexate polyglutamates is influenced by the balance between the activity of folylpolyglutamate synthetase (FPGS), which adds the glutamate residues, and γ-glutamyl hydrolase (GGH), which removes them. plos.orgplos.org Differences in the expression and activity of these enzymes among individuals can lead to variations in drug efficacy and toxicity. plos.org Studies comparing the intracellular kinetics of methotrexate in different cell types, such as red blood cells, white blood cells, and human breast cancer cells, have revealed significant variations in drug accumulation and metabolism. otago.ac.nz While specific data on the intracellular uptake and accumulation of this compound is limited, it is expected to follow similar principles, with its unique chemical structure potentially influencing its transport and metabolism. The replacement of the gamma-carboxyl group with a chloromethylketone moiety may alter its interaction with transport proteins and metabolic enzymes, thereby affecting its intracellular concentration and retention. nih.gov
Modulation of Cellular Metabolism and Nucleic Acid Synthesis In Vitro
This compound, as an analog of methotrexate, is designed to interfere with cellular metabolism, particularly the synthesis of nucleic acids. nih.gov Methotrexate itself is a potent inhibitor of dihydrofolate reductase (DHFR), an enzyme essential for maintaining the cellular pool of reduced folates. nih.govyoutube.com By blocking DHFR, methotrexate depletes the supply of tetrahydrofolate, a cofactor required for the synthesis of thymidylate and purines, which are the building blocks of DNA and RNA. youtube.comrndsystems.comnsta.org
The inhibition of thymidylate synthesis is a primary mechanism by which methotrexate and its analogs exert their antiproliferative effects. nih.gov In vitro studies with L-1210 leukemia cells have shown that this compound is an effective inhibitor of thymidylate synthesis, with a 50% inhibitory concentration (I50) of 3 x 10-6 M. nih.gov This disruption of nucleic acid synthesis leads to the arrest of cell proliferation and ultimately cell death. uconn.edu Furthermore, by inhibiting purine (B94841) synthesis, methotrexate can also impact RNA synthesis and protein production. nih.govyoutube.com The modulation of these fundamental metabolic pathways underscores the potent cytotoxic activity of this class of compounds. nih.govrndsystems.com
Development of In Vitro Models for Studying this compound Effects
The investigation of this compound and its parent compound relies on the development and utilization of various in vitro models. These models are essential for elucidating the mechanisms of action, antiproliferative effects, and cellular responses to these drugs.
A range of established cancer cell lines are commonly employed. For instance, L-1210 murine leukemia cells have been instrumental in determining the 50% growth inhibition concentration of this compound and its impact on thymidylate synthesis. nih.gov Other malignant cell lines, such as those derived from acute myeloid leukemia (AML), are used to assess the antiproliferative activity and potential for overcoming drug resistance. uconn.edu
To study the effects on non-malignant but pathologically relevant cells, primary cell cultures are invaluable. Patient-derived proliferative vitreoretinopathy (PVR) cells serve as a robust model to test the efficacy of compounds in inhibiting the proliferation and invasive behavior of cells responsible for this sight-threatening condition. nih.gov Similarly, human peripheral blood mononuclear cells (PBMCs) are cultured to investigate the immunomodulatory and antiproliferative effects of these drugs, which is particularly relevant for their application in autoimmune diseases. nih.govnih.govnih.gov
Furthermore, specific cellular assays are integrated into these models to dissect the molecular mechanisms. For example, flow cytometry is used to analyze cell cycle arrest and apoptosis induction. nih.govnih.govnih.gov Assays measuring the intracellular uptake and metabolism, such as the quantification of methotrexate polyglutamates by liquid chromatography-mass spectrometry, provide insights into the pharmacokinetics at the cellular level. researchgate.netplos.orgplos.org The development of these comprehensive in vitro systems, combining relevant cell types with advanced analytical techniques, is crucial for the preclinical evaluation and understanding of compounds like this compound. nih.gov
Preclinical Evaluation of Chloromethylketone Methotrexate in Animal Models
Efficacy Studies in Xenograft Models of Malignancies
Patient-derived xenograft (PDX) models, where tumor tissues from patients are implanted into immunodeficient mice, have become a cornerstone of preclinical cancer research. nih.govmdpi.com These models are lauded for their ability to recapitulate the characteristics of the original human tumor, including its architecture and genetic heterogeneity. nih.govmdpi.com Consequently, PDX models have demonstrated a high predictive value for clinical therapeutic responses. mdpi.com
Studies utilizing xenograft models have been instrumental in evaluating the efficacy of methotrexate (B535133). For various cancer types, including colorectal, breast, and head and neck squamous cell carcinoma, PDX models have been established to test the response to standard chemotherapeutic agents like methotrexate. nih.govmdpi.com For instance, in colorectal cancer PDX models, a reasonable concordance has been observed between the known response rates to drugs and the responses seen in both the patient and the corresponding xenograft. nih.gov The ability to cryopreserve and successfully implant these tumors further enhances their utility in preclinical drug development. nih.gov The establishment of large-scale PDX libraries is paving the way for more precise predictions of treatment responses and the selection of patients most likely to benefit from a particular therapy. mdpi.com
Table 1: Application of Patient-Derived Xenograft (PDX) Models in Cancer Research
| Cancer Type | Key Findings in PDX Models | References |
| Colorectal Cancer | High take rates (>75%); recapitulate genetic alterations and histology; concordance between xenograft and patient response to chemotherapy. | nih.gov |
| Breast Cancer | Improved engraftment efficiency with orthotopic implantation and estrogen supplementation; represent diverse clinical subtypes. | nih.govmdpi.com |
| Glioblastoma | Recapitulate disease course, including high vascularity and tumor cell invasion; used to assess efficacy of antiangiogenic drugs. | nih.gov |
| Head and Neck Squamous Cell Carcinoma | High response rate to certain targeted therapies in a panel of PDX models. | nih.gov |
Investigations into Pharmacodynamic Endpoints in Animal Systems
Pharmacodynamic studies investigate the biochemical and physiological effects of a drug on the body. In animal models, these studies are crucial for understanding the dose-effect and dose-toxicity relationships of chemotherapeutics like methotrexate. A study in mice demonstrated that while the pharmacokinetics of methotrexate were independent of the dose and dosing mode, its toxicity was highly dependent on the dosing protocol. nih.gov For example, the maximum tolerated dose was significantly higher after a bolus administration compared to a continuous infusion. nih.gov This highlights the importance of pharmacodynamic modeling in characterizing protocol dependencies and predicting therapeutic outcomes. nih.gov
Animal models, such as pigs, have also been used to study the chronopharmacokinetics of methotrexate, revealing a significant circadian rhythm in its serum concentrations. nih.gov This finding suggests that the timing of drug administration could be optimized to improve efficacy and reduce toxicity. In models of rheumatoid arthritis, low doses of methotrexate have been shown to suppress inflammation and joint destruction, likely due to its inhibitory effect on chemotaxis. nih.gov
Characterization of Molecular and Cellular Responses in Preclinical Models
The molecular and cellular effects of methotrexate have been extensively studied in preclinical models, providing insights into its mechanisms of action. As a structural analog of folic acid, methotrexate inhibits dihydrofolate reductase (DHFR), an enzyme essential for DNA synthesis. nih.gov However, research suggests that its effects extend beyond DHFR inhibition.
Studies in male albino mice have demonstrated that methotrexate can induce genetic damage even at low doses. ekb.eg A single treatment with methotrexate led to a significant increase in both structural and numerical chromosomal aberrations in bone marrow cells in a dose- and time-dependent manner. ekb.eg Structural aberrations observed included chromatid breaks, fragments, gaps, deletions, and more complex formations. ekb.eg Numerical aberrations included changes in the number of chromosomes. ekb.eg
Furthermore, the comet assay, a technique to detect DNA damage in individual cells, revealed that methotrexate significantly increased DNA damage in blood leukocytes. ekb.eg Other research in mouse oocytes has shown that methotrexate can increase the rate of abnormal chromosome alignment, affecting oocyte quality. nih.gov This was associated with disruptions in spindle morphology and altered expression of genes involved in chromosome separation. nih.gov
Table 2: Genotoxic Effects of Methotrexate in Murine Models
| Endpoint | Observation | Animal Model | References |
| Chromosomal Aberrations | Significant increase in structural and numerical aberrations in bone marrow cells. | Male Albino Mice | ekb.eg |
| DNA Damage | Increased DNA damage in blood leukocytes (Comet Assay). | Male Albino Mice | ekb.eg |
| Chromosome Alignment | Increased rate of abnormal chromosome alignment in oocytes. | Female Mice | nih.gov |
Preclinical studies in rodent models have revealed long-term effects of methotrexate on the central nervous system. In rats, methotrexate exposure has been shown to cause a long-term suppression of neurogenesis in the hippocampus, the brain region crucial for learning and memory. nih.gov This was evidenced by a significant decrease in the number of proliferating neuroblasts. nih.gov
Methotrexate also impacts glial cell populations. Studies have shown a significant and sustained injury to oligodendrocyte progenitor cells and mature myelinating oligodendrocytes in the white matter of methotrexate-exposed rats. nih.gov This leads to a decrease in the number of these cells and a reduction in myelin basic protein. nih.gov Additionally, microglial cell populations in the corpus callosum were found to be suppressed following methotrexate treatment. nih.gov In a separate study, methotrexate was found to cause a severe loss of Purkinje cells and induce apoptotic cell death in the cerebellum of rats. nih.gov
Table 3: Neurological Effects of Methotrexate in Rodent Models
| Cell Type/Process | Effect of Methotrexate | Brain Region | Animal Model | References |
| Neurogenesis | Long-term suppression | Hippocampus | Rats | nih.gov |
| Oligodendrocytes | Significant and permanent decrease | White Matter (Corpus Callosum) | Rats | nih.gov |
| Microglia | Suppression | White Matter (Corpus Callosum) | Rats | nih.gov |
| Purkinje Cells | Severe loss and apoptosis | Cerebellum | Rats | nih.gov |
Development and Refinement of Animal Models for Chloromethylketone Methotrexate Research
The development and refinement of animal models are crucial for advancing preclinical research. nih.gov While this article focuses on methotrexate, the principles apply to its derivatives like this compound. The selection of an appropriate animal model is critical and depends on factors such as physiological and pathophysiological similarities to humans, availability, and ethical considerations. nih.gov
Systematic reviews comparing the experimental design of animal and human studies of methotrexate for rheumatoid arthritis have highlighted important differences. nih.govamsterdamumc.nl For example, animal studies often use younger, male animals, whereas the disease is more prevalent in older females. nih.govamsterdamumc.nl Such discrepancies can impact the translational value of animal studies. nih.govresearchgate.net Therefore, there is a continuous need to develop and refine animal models to better mimic human conditions and improve the prediction of clinical outcomes. This includes the development of humanized mouse models and the use of larger animal models like rabbits and dogs when appropriate. nih.gov The goal is to create models that not only replicate the disease but also allow for the study of drug efficacy and toxicity in a system that is as close to the human condition as possible. nih.gov
Mechanisms of Resistance to Chloromethylketone Methotrexate and Antifolates
Genetic and Epigenetic Alterations Leading to Resistance
Alterations at the genetic and epigenetic level are fundamental to the development of resistance against antifolates. These changes often target the primary enzyme inhibited by these drugs, dihydrofolate reductase (DHFR), or affect the broader cellular machinery that influences drug response.
One of the most common mechanisms of acquired resistance to methotrexate (B535133) is the amplification of the DHFR gene. aacrjournals.orgnih.govnih.govmonash.edu This amplification leads to an increased number of DHFR gene copies within the cell, which in turn results in the overexpression of the DHFR enzyme. aacrjournals.orgnih.gov The elevated levels of the target enzyme effectively titrate out the drug, requiring higher concentrations of the antifolate to achieve a therapeutic effect.
Research has shown that DHFR gene amplification can manifest cytogenetically as either double minutes (DMs), which are small, extrachromosomal fragments of DNA, or as homogeneously staining regions (HSRs), which are amplified sequences integrated into a chromosome. aacrjournals.org For instance, in HT29 colon cancer cells, DMs containing the DHFR amplicon were observed at relatively low doses of methotrexate, with a sudden and significant increase in DHFR copy number (up to 80-fold) at higher drug concentrations. aacrjournals.org This gene amplification directly correlated with increased DHFR protein expression, in some cases reaching up to 100-fold higher levels than in sensitive cells. aacrjournals.org
The induction of certain oncogenes, such as Ha-ras, has also been linked to an increased frequency of DHFR gene amplification and subsequent methotrexate resistance. nih.gov Furthermore, genomic analyses of methotrexate-resistant human colon cancer cells have revealed that the amplification process can be dynamic, evolving through phases of pre-amplification, HSR, and extrachromosomal DNA (ecDNA) formation. nih.gov
Another significant genetic mechanism of resistance involves point mutations within the coding sequence of the DHFR gene. nih.govnih.govmonash.edunih.govnih.gov These mutations can alter the amino acid sequence of the DHFR enzyme, particularly in or near the drug's binding site. The consequence of such mutations is a structural change in the enzyme that reduces its affinity for methotrexate and other antifolates. nih.govnih.gov
For example, in Plasmodium falciparum, the parasite responsible for malaria, point mutations in the dhfr gene are a primary cause of resistance to the antifolate drug pyrimethamine (B1678524). nih.govnih.gov A specific mutation changing amino acid residue 108 from serine or threonine to asparagine is strongly associated with pyrimethamine resistance. nih.gov Studies have shown that this single amino acid substitution can decrease the enzyme's affinity for the drug by as much as 500-fold. nih.gov
In human cancer cells, similar mutations have been identified that confer resistance to methotrexate. These altered DHFR enzymes can continue to function in the folate metabolic pathway even in the presence of the drug, thereby rendering the treatment ineffective. nih.gov The detection of these specific mutations can serve as a marker for drug resistance. researchgate.net
Alterations in Drug Transport and Intracellular Retention
The efficacy of antifolates is dependent on their ability to enter and remain within the target cells at therapeutic concentrations. nih.gov Therefore, alterations in the cellular transport machinery can be a major cause of drug resistance.
Methotrexate and other folates primarily enter cells through the reduced folate carrier (RFC), a transmembrane protein. ashpublications.orgnih.govresearchgate.net A frequent mechanism of resistance is the decreased expression or function of the RFC, which leads to impaired drug uptake. nih.govnih.govashpublications.orgnih.gov This can result from genetic mutations in the RFC gene or epigenetic modifications, such as promoter hypermethylation, that silence gene expression. nih.gov
Studies on leukemia cell lines have demonstrated that resistance to methotrexate can be associated with a significant decrease in RFC-mediated drug uptake, sometimes by more than 10-fold. ashpublications.org This reduction in uptake can be linked to the transcriptional silencing of the RFC gene. ashpublications.org In some cases of diffuse large B-cell lymphoma, genetic and epigenetic alterations of the RFC have been detected even before treatment with methotrexate, suggesting a potential role in intrinsic resistance. nih.gov
Once inside the cell, methotrexate is converted into polyglutamated forms by the enzyme folylpolyglutamate synthetase (FPGS). ashpublications.orgresearchgate.net These polyglutamated derivatives are more potent inhibitors of DHFR and other folate-dependent enzymes and are retained more effectively within the cell. nih.govresearchgate.netnih.gov
A crucial mechanism of resistance, therefore, involves impaired polyglutamylation. nih.govnih.govnih.gov This can be caused by decreased activity of FPGS, leading to lower intracellular concentrations of the active, polyglutamated drug forms. ashpublications.orgnih.gov For example, human leukemia T-lymphoblast cell lines have been shown to develop resistance to methotrexate solely due to a marked decrease in the synthesis of methotrexate polyglutamates. nih.govresearchgate.net In some instances, resistance to 7-hydroxymethotrexate, a major metabolite of methotrexate, was found to be exclusively due to a greater than 95% decrease in FPGS activity. ashpublications.org
Conversely, an increase in the activity of polyglutamate hydrolase, the enzyme that breaks down polyglutamates, can also contribute to resistance by reducing the retention of the drug within the cell. nih.govmonash.edu
Bypass Mechanisms and Alternative Metabolic Pathways in Resistance
In some cases, cancer cells can develop resistance by activating or upregulating alternative metabolic pathways that bypass the block imposed by antifolates. droracle.ai The folate pathway is crucial for the synthesis of nucleotides, which are the building blocks of DNA and RNA. When DHFR is inhibited, the cell is starved of these essential precursors.
Resistant cells may adapt by finding alternative ways to produce the necessary metabolites. For instance, in the context of antimicrobial resistance, bacteria can develop alternative pathways to synthesize or acquire folate when the primary pathway is blocked by drugs like sulfonamides. droracle.ai While less commonly documented for methotrexate resistance in cancer, the principle of metabolic bypass remains a potential mechanism. This could involve the upregulation of salvage pathways for purines and pyrimidines, which would reduce the cell's reliance on de novo synthesis that is targeted by antifolates. Furthermore, some bacteria have been shown to possess alternative enzymes, such as FolM, which can potentially function as a DHFR, although its primary physiological role may be different. asm.org The existence of such alternative enzymes highlights the metabolic plasticity that can contribute to drug resistance.
Identification of Molecular Markers for Chloromethylketone Methotrexate Resistance
Resistance to antifolate chemotherapeutic agents, including methotrexate and its derivatives, is a significant challenge in cancer therapy. While specific research on this compound is limited, the molecular mechanisms of resistance to the parent compound, methotrexate, and other antifolates are well-documented. These mechanisms provide a strong basis for identifying potential molecular markers for resistance to this compound. Resistance can arise from various cellular alterations that either limit the drug's interaction with its target or enhance its removal from the cell.
Key molecular markers of resistance to methotrexate and other antifolates can be broadly categorized into those affecting the drug's target enzyme, its cellular transport, and its intracellular metabolism.
One of the primary mechanisms of resistance involves alterations in the target enzyme, dihydrofolate reductase (DHFR). oncohemakey.comnih.gov This can occur through several means:
Gene Amplification: An increase in the number of copies of the DHFR gene leads to elevated production of the DHFR enzyme. oncohemakey.com This overproduction effectively titrates out the inhibitory effect of the drug. High levels of methotrexate resistance in cell cultures are often associated with a significant increase in DHFR gene copies. oncohemakey.com
Point Mutations: Mutations in the DHFR gene can result in an altered enzyme that has a lower binding affinity for methotrexate but retains its normal function of reducing dihydrofolate. oncohemakey.comnih.gov This allows the cell to continue DNA synthesis even in the presence of the drug.
Another major category of resistance markers relates to the transport of the drug across the cell membrane. oncohemakey.comthe-rheumatologist.org
Impaired Uptake: The reduced folate carrier (RFC1), encoded by the SLC19A1 gene, is the primary transporter of methotrexate into cells. oncohemakey.comthe-rheumatologist.org Mutations in this gene can lead to decreased drug uptake, thereby reducing its intracellular concentration and efficacy. oncohemakey.com
Increased Efflux: Multidrug resistance proteins (MRPs), such as P-glycoprotein, can actively pump methotrexate out of the cell. oncohemakey.comresearchgate.net Overexpression of these efflux pumps is a common mechanism of acquired drug resistance. oncohemakey.com
Finally, alterations in the intracellular metabolism of methotrexate can also confer resistance.
Defective Polyglutamylation: Once inside the cell, methotrexate is converted to polyglutamated forms, which are more potent inhibitors of DHFR and are retained within the cell for longer periods. oncohemakey.com A decrease in the activity of the enzyme folylpolyglutamate synthase, which is responsible for this conversion, can lead to reduced drug efficacy. nih.gov
In the context of parasitic diseases, such as malaria, molecular markers for resistance to antifolate drugs like sulfadoxine-pyrimethamine (B1208122) have been extensively studied. d-nb.infoproquest.comnih.gov These studies have identified specific point mutations in the dihydrofolate reductase (dhfr) and dihydropteroate (B1496061) synthase (dhps) genes of Plasmodium species that correlate with treatment failure. d-nb.infoproquest.com For instance, in Plasmodium falciparum, a combination of mutations in pfdhfr (N51I, C59R, S108N) and pfdhps (A437G, K540E) is strongly predictive of clinical resistance. proquest.comnih.gov The stepwise accumulation of these mutations leads to progressively higher levels of resistance. proquest.com Furthermore, amplification of the Plasmodium falciparum guanosine (B1672433) triphosphate cyclohydrolase 1 (pfgch1) gene has also been linked to antifolate resistance. d-nb.info
While these examples are from a different biological context, they underscore the principle of identifying specific genetic alterations as reliable molecular markers for antifolate resistance. The identification of similar markers for this compound would likely involve examining the genes for DHFR, RFC1, and MRPs in resistant cancer cell lines.
Table of Potential Molecular Markers for this compound Resistance
| Category | Molecular Marker | Mechanism of Resistance | Potential Impact |
| Target Enzyme (DHFR) Alterations | DHFR Gene Amplification | Increased production of DHFR enzyme | Reduced effective drug concentration at the target site |
| Point mutations in DHFR | Decreased binding affinity of the drug to DHFR | Continued DNA synthesis in the presence of the drug | |
| Drug Transport Modifications | Mutations in SLC19A1 (RFC1) | Impaired drug uptake into the cell | Lower intracellular drug concentration |
| Overexpression of Multidrug Resistance Proteins (MRPs) | Increased efflux of the drug from the cell | Reduced intracellular drug accumulation | |
| Intracellular Metabolism Alterations | Defective Polyglutamylation | Reduced conversion to more active and retained drug forms | Decreased inhibitory activity and shorter intracellular half-life |
Chemical Biology and Advanced Applications of Chloromethylketone Methotrexate
Design of Novel Delivery Systems Utilizing Chloromethylketone Methotrexate (B535133)
The therapeutic potential of any active compound is intrinsically linked to its ability to reach its target site in an effective concentration. For potent compounds like methotrexate and its derivatives, advanced delivery systems are paramount. Research into the parent compound, methotrexate, has paved the way for strategies that could be readily adapted for its chloromethylketone analog.
Nanoparticle Encapsulation and Controlled Release Systems
Encapsulating therapeutic agents within nanoparticles is a widely explored strategy to improve pharmacokinetics, enhance solubility, and achieve controlled or targeted release. nih.gov While specific studies on the encapsulation of chloromethylketone methotrexate are not prevalent, the extensive research on methotrexate provides a clear blueprint for this approach.
Various nanomaterials have been successfully used to deliver methotrexate. For example, chitosan, a natural polysaccharide, has been used to create nanoparticles that can encapsulate methotrexate, offering a biodegradable delivery vehicle. nih.govnih.gov Another approach involves mesoporous silica (B1680970) nanoparticles (mSiO2), which can be loaded with methotrexate and feature "gated" channels. nih.gov In one such design, a pH-sensitive polymer, polydopamine (PDA), was used to coat the nanoparticles. nih.gov In the acidic microenvironment of inflamed or tumor tissues, the PDA gate degrades, triggering the release of the encapsulated drug. nih.gov A study demonstrated that at an acidic pH of 5.5, the cumulative release of methotrexate was double that at a physiological pH of 7.4 over 48 hours, highlighting the potential for environment-sensitive release. nih.gov
Lipid-polymer hybrid nanoparticles (LPHNPs) represent another sophisticated system, combining the structural integrity of polymers with the biocompatibility of lipids. In preclinical models, LPHNPs co-delivering methotrexate and another compound showed a rapid initial release followed by a sustained release profile extending up to 168 hours. dovepress.com These established nanoparticle technologies could be directly applied to this compound, potentially shielding its reactive group until it reaches the target tissue and allowing for controlled, site-specific release.
Peptide Conjugates for Enhanced Cellular Delivery
Peptide-drug conjugates (PDCs) are a class of targeted therapeutics designed to enhance the cellular uptake of a cytotoxic payload. nih.gov This is particularly relevant for methotrexate, whose cellular entry can be limited. nih.gov By covalently linking the drug to a cell-penetrating peptide (CPP), the conjugate can exploit specific cellular entry mechanisms, increasing intracellular concentration. nih.govnih.gov
Research has demonstrated the feasibility and efficacy of this strategy for methotrexate. In one study, various CPPs were synthesized and covalently bound to methotrexate. nih.gov The resulting conjugates were evaluated for their drug-loading efficiency and cellular effects. nih.gov The findings showed that different peptide sequences yielded vastly different loading capacities, as detailed in the table below. nih.gov
| Peptide Sequence | Drug to Peptide Percentage (%) | Loading Efficiency (%) |
| W4R4 | 24.02 | 97 |
| NGRWK | 8.76 | 36 |
| This table presents a selection of data on the efficiency of conjugating methotrexate to different cell-penetrating peptides, demonstrating the variability and potential of this delivery strategy. Data sourced from nih.gov. |
Another innovative conjugation strategy involves linking methotrexate derivatives to the carboxylate moieties of macromolecules rather than the more conventional linkage to amino groups. plos.orgdoaj.org This creates a conjugate with a peptide bond that is unusually susceptible to cleavage under mild acidic conditions, a characteristic of the tumor microenvironment. plos.org The rate of hydrolysis of such a carboxylate-linked conjugate at pH 3.0 was found to be over five times faster than at a physiological pH of 7.4. researchgate.net This pH-dependent release mechanism could be exploited for this compound to ensure that the reactive agent is liberated preferentially at the target site. plos.orgresearchgate.net
Development of this compound-Based Molecular Probes
The structural scaffold of an inhibitor can be repurposed to create molecular probes—tools designed to investigate biological systems. Methotrexate has served as the basis for such probes, and its chloromethylketone derivative is inherently suited for this role. nih.govnih.gov Molecular probes can be used to identify protein targets, study enzyme function, or quantify target engagement.
A modern application of this concept is the development of Proteolysis Targeting Chimeras (PROTACs). nih.gov A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. Recently, potent methotrexate-based PROTACs have been reported as chemical probes to induce the selective degradation of DHFR. nih.gov These probes allowed researchers to study the downstream effects of DHFR depletion, revealing distinct cellular phenotypes compared to simple inhibition by methotrexate. nih.gov
The chloromethylketone group is a chemically reactive handle that makes it a potential covalent probe. The synthesis of this compound was initially undertaken to create an analog that could form a covalent bond with its target enzyme, thereby acting as an affinity label to probe the enzyme's active site. nih.gov While the initial study did not find evidence of covalent bond formation in the specific cellular systems tested, the design principle remains valid. nih.gov Such reactive probes are invaluable in drug discovery for identifying and validating drug targets and for mapping the binding pockets of enzymes.
Applications in Targeted Covalent Inhibition and Drug Design Research
Targeted covalent inhibitors (TCIs) are drugs that form a permanent chemical bond with their biological target. This approach can lead to enhanced potency, prolonged duration of action, and improved efficacy against drug resistance mutations. The chloromethylketone functional group is a classic electrophile used in TCIs to alkylate nucleophilic amino acid residues, such as cysteine or histidine, at the active site of an enzyme.
The design of this compound was a direct application of this principle to the antifolate field. nih.gov By replacing a non-reactive carboxyl group with a reactive chloromethylketone, the inhibitor was engineered with the potential to covalently modify DHFR or other folate-dependent enzymes like thymidylate synthase. nih.gov
Preclinical studies demonstrated that this compound retained significant biological activity. It was shown to be a potent inhibitor of cancer cell growth and a key enzyme in DNA synthesis, as detailed in the table below. nih.gov
| Assay | Cell Line / Enzyme | Measurement | Result |
| Growth Inhibition | Leukemia L-1210 | IC50 | 2 x 10⁻⁷ M |
| Enzyme Inhibition | Thymidylate Synthase (in L-1210 cells) | I50 | 3 x 10⁻⁶ M |
| This table summarizes the in vitro inhibitory activity of this compound. The IC50 value represents the concentration required to inhibit cell growth by 50%, while the I50 value is the concentration for 50% inhibition of enzyme activity. Data sourced from nih.gov. |
These findings confirmed that introducing a reactive group at the gamma-position of the pteroyl glutamate (B1630785) structure was feasible without abolishing biological activity. nih.gov This makes this compound a valuable research compound for studying the principles of covalent inhibition and for serving as a lead structure in the design of next-generation covalent antifolates. nih.gov
Exploration of Synergistic Effects with Other Research Compounds in Preclinical Settings
Combining therapeutic agents with complementary mechanisms of action is a cornerstone of modern pharmacology, often leading to synergistic effects where the combined impact is greater than the sum of its parts. While specific synergistic studies involving this compound are not widely reported, research on its parent compound, methotrexate, provides compelling examples of this strategy in preclinical settings.
A notable example is the combination of methotrexate with mTOR inhibitors. nih.gov The mTOR signaling pathway is involved in cell growth and proliferation, and its inhibitors have been shown to decrease the expression of cyclin D1, a protein that plays a role in the synthesis of DHFR. nih.gov Since high levels of DHFR can confer resistance to methotrexate, it was hypothesized that mTOR inhibitors could sensitize cancer cells to methotrexate. nih.gov
This hypothesis was tested in preclinical models of acute lymphoblastic leukemia (ALL). The combination of methotrexate and mTOR inhibitors (sirolimus or temsirolimus) was found to be synergistic in 7 out of 9 ALL cell lines tested. nih.gov In animal xenograft models, mice treated with the combination therapy achieved a complete and durable remission, whereas treatment with either drug alone resulted in only a partial response followed by disease progression. nih.gov The mechanism was confirmed to involve a marked decrease in the expression of both DHFR and cyclin D1 in the ALL cells. nih.gov This rational, mechanism-based combination provides a powerful preclinical proof-of-concept that could be explored for this compound to potentially enhance its anticancer activity.
Q & A
Q. What is the synthetic pathway for chloromethylketone methotrexate, and how is structural integrity validated?
this compound is synthesized by conjugating a chloromethylketone group to methotrexate via nucleophilic substitution or peptide coupling. Structural validation requires:
- High-Performance Liquid Chromatography (HPLC) to assess purity (>98% recommended).
- Mass Spectrometry (MS) for molecular weight confirmation (e.g., comparing observed vs. theoretical MW).
- Nuclear Magnetic Resonance (NMR) to verify functional group integration (e.g., chloromethylketone proton signals at δ 4.2–4.5 ppm) .
Q. How does this compound inhibit its target enzymes, and what assays confirm irreversibility?
The chloromethylketone group acts as an irreversible inhibitor by forming a covalent bond with the active-site serine residue of target proteases. Key assays include:
- Time-dependent inactivation assays : Pre-incubate the enzyme with the inhibitor and measure residual activity over time.
- Dilution experiments : After inhibition, excess substrate is added; lack of activity recovery confirms irreversibility.
- Biotinylated probes : Use biotinylated chloromethylketone derivatives to capture and quantify enzyme-inhibitor complexes via avidin/biotin interaction .
Q. Which enzymes are primary targets of this compound, and how is selectivity assessed?
this compound primarily inhibits trypsin-like serine proteases (e.g., thrombin, Factor Xa). Selectivity is determined via:
- Enzyme panels : Test inhibition against a range of proteases (e.g., thrombin, plasmin, kallikrein) under standardized conditions.
- Kinetic profiling : Compare inhibition constants (Ki) across enzymes.
- Fluorescein-labeled analogs : Track binding specificity using fluorescence quenching or microscopy .
Advanced Research Questions
Q. How can researchers optimize experimental conditions for studying irreversible inhibition kinetics?
Key considerations include:
- pH and temperature : Maintain physiological conditions (pH 7.4, 37°C) to mimic in vivo activity.
- Pre-steady-state kinetics : Use stopped-flow instruments to measure rapid binding rates.
- Competitive inhibitors : Co-incubate with reversible inhibitors (e.g., PPACK for thrombin) to validate specificity .
Q. What methodologies resolve contradictory data on off-target effects in proteomic studies?
Contradictions arise from nonspecific binding or assay interference. Solutions include:
- Orthogonal assays : Combine activity-based probes (e.g., biotinylated inhibitors) with fluorescence polarization.
- Proteome-wide profiling : Use affinity pulldown followed by LC-MS/MS to identify off-target interactions.
- Statistical rigor : Apply false-discovery rate (FDR) correction and replicate experiments ≥3 times .
Q. How does the chloromethylketone modification affect methotrexate’s interaction with multidrug resistance proteins (e.g., MRP1)?
this compound may evade efflux pumps due to structural rigidity. Assess via:
- Cellular accumulation assays : Compare intracellular concentrations in MRP1-overexpressing vs. wild-type cells.
- Competitive transport studies : Co-administer with known MRP1 substrates (e.g., glutathione) to measure inhibition.
- Pharmacogenetic models : Evaluate transporter polymorphisms (e.g., RFC1 80GA) linked to methotrexate resistance .
Methodological Best Practices
- Data presentation : Use Lineweaver-Burk plots for enzyme kinetics and heatmaps for proteomic data.
- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
- Ethical sourcing : Validate enzyme sources (e.g., human recombinant proteases) and disclose commercial suppliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
